4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that belongs to the class of oxadiazole and thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps:
Formation of 1,2,4-oxadiazole ring: The 1,2,4-oxadiazole ring can be synthesized by the cyclization of acylhydrazides with nitriles under acidic or basic conditions.
Formation of 1,3,4-thiadiazole ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling of the two rings: The oxadiazole and thiadiazole rings are then coupled through a butanamide linker using appropriate coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Agriculture: It exhibits antibacterial and antifungal activities, making it a potential candidate for developing new pesticides.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: Known for their anticancer and antimicrobial activities.
1,3,4-thiadiazole derivatives: Known for their broad-spectrum biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide is unique due to the combination of both oxadiazole and thiadiazole rings in its structure, which may confer enhanced biological activities and a broader spectrum of applications compared to compounds containing only one of these rings.
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-10-5-7-11(8-6-10)14-18-13(22-20-14)4-2-3-12(21)17-15-19-16-9-23-15/h5-9H,2-4H2,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDNTFXONQRTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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